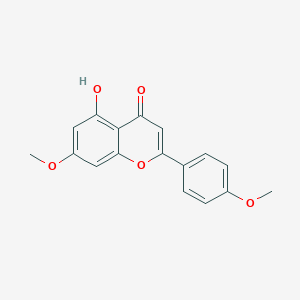

5-Hydroxy-7,4'-dimethoxyflavone

Description

Apigenin 7,4'-dimethyl ether has been reported in Pongamia pinnata var. pinnata, Peperomia leptostachya, and other organisms with data available.

a dimethoxy analog of apigenin from roots of Rhus undulata and possibly other plants

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZERJKGWTQYMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199276 | |

| Record name | Apigenin dimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5128-44-9 | |

| Record name | 5-Hydroxy-7,4′-dimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5128-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigenin dimethylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005128449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigenin 7,4'-dimethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Apigenin dimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,4'-DI-O-METHYLAPIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVC8MF8MWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Apigenin 7,4'-dimethyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0132454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Hydroxy-7,4'-dimethoxyflavone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7,4'-dimethoxyflavone, also known as Apigenin 4',7-dimethyl ether, is a naturally occurring flavone that has garnered scientific interest for its potential pharmacological activities. As a member of the flavonoid class of polyphenolic secondary metabolites, this compound is found in a variety of plant species. Its biological activities are reported to include antifungal, antimicrobial, anti-allergic, cytotoxic, and insulinotropic effects.[1] This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources

This compound has been identified in a diverse range of plant species across various families. The primary reported natural sources include:

-

Combretum zeyheri : The leaves of this plant, belonging to the Combretaceae family, are a significant source from which the compound has been isolated and characterized for its antifungal properties.[2][3][4]

-

Thymus vulgaris (Thyme) : This common herb from the Lamiaceae family has been found to contain this compound.[5]

-

Agarwood-producing plants : Species such as Aquilaria agallocha (leaves) and Aquilaria sinensis (stems) are known to produce this flavone.[1]

-

Gyrinops versteegii : This plant, endemic to Nusa Tenggara Barat, has also been identified as a source.[1]

-

Kaempferia parviflora (Black Ginger) : The rhizomes of this plant are a rich source of various methoxyflavones, including derivatives of 5-hydroxy-7-methoxyflavone.[6]

-

Gonystylus bancanus : The heartwood of this tree has been reported to contain a yellow pigment identified as this compound.[1]

Additionally, this flavone is found in species within the genera Alpinia, Artemisia, Citrus, Daphne, Lonicera, Rosmarinus, Scutellaria, and Turnera.[7]

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. While specific quantitative data for this compound is not widely reported in all sources, the following table summarizes available data for this compound and a closely related methoxyflavone to provide a comparative perspective.

| Plant Source | Plant Part | Compound | Yield (% of dry weight) | Reference |

| Thymus vulgaris | Aerial Parts | This compound | 2.17 mg (from an unspecified amount of plant material) | [5] |

| Kaempferia parviflora | Rhizomes | 5,7-dimethoxyflavone | 1.96 - 2.15 | [8] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a synthesized protocol based on methodologies reported for its isolation from Combretum zeyheri and other plant sources.

Plant Material Preparation and Extraction

-

Drying and Pulverization : Air-dry the fresh plant material (e.g., leaves of Combretum zeyheri) at room temperature until brittle. Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.

-

Solvent Extraction :

-

Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

-

Chromatographic Purification

A multi-step chromatographic approach is essential for the purification of this compound from the crude extract.

-

Sephadex LH-20 Column Chromatography :

-

Dissolve the crude extract in a minimal amount of methanol.

-

Apply the dissolved extract to a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column with methanol, collecting fractions of a defined volume (e.g., 20 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent) followed by heating.

-

Pool the fractions containing the target compound based on the TLC profiles.

-

-

Silica Gel Column Chromatography :

-

Concentrate the pooled fractions from the Sephadex column.

-

Adsorb the concentrated material onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., n-hexane).

-

Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 95:5 to 50:50).

-

Collect fractions and monitor by TLC as described above.

-

Combine the fractions that show a pure spot corresponding to the Rf value of this compound.

-

-

Preparative Thin Layer Chromatography (pTLC) (Optional Final Purification) :

-

For final purification, the enriched fractions can be subjected to pTLC on silica gel plates.

-

Apply the sample as a band onto the pTLC plate and develop with an appropriate solvent system (e.g., benzene:acetone mixture).

-

Visualize the bands under UV light and scrape the band corresponding to the target compound.

-

Elute the compound from the silica gel with a polar solvent like methanol or acetone, filter, and evaporate the solvent to yield the pure this compound.

-

Structure Elucidation

The identity and purity of the isolated compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight. For this compound, the expected molecular ion peak [M]+ would be at m/z 298.[5]

-

¹H-NMR and ¹³C-NMR Spectroscopy : To elucidate the chemical structure by identifying the number and types of protons and carbons.

-

Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the characteristic absorption maxima.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Proposed Signaling Pathway

While the direct signaling pathways of this compound are still under extensive investigation, studies on the closely related compound 5-hydroxy-7-methoxyflavone (HMF) suggest a potential mechanism of action in inducing apoptosis in cancer cells via reactive oxygen species (ROS) signaling.[1][3] This pathway provides a plausible model for the biological activity of this compound.

References

- 1. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 4. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of an antifungal compound this compound from Combretum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-7,4'-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7,4'-dimethoxyflavone is a naturally occurring flavonoid that has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and an exploration of its known and potential signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. While experimental data for some properties of this compound are available, others are predicted based on its chemical structure.

Chemical Structure

Systematic Name: 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one

The structure consists of a flavone backbone with a hydroxyl group at position 5 and methoxy groups at positions 7 and 4'.

Quantitative Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₅ | --- |

| Molecular Weight | 298.29 g/mol | --- |

| CAS Number | 5128-44-9 | --- |

| Melting Point | 173 °C | [1] |

| Boiling Point | 541.1±50.0 °C (Predicted) | [2] |

| pKa (acidic) | 6.8 (Predicted for the 5-hydroxyl group) | --- |

| Solubility | Soluble in DMSO, Methanol, Ethanol | --- |

Note: Predicted values are based on computational models for structurally similar compounds and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of this compound. The following are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. This method involves heating a small sample in a capillary tube and observing the temperature range over which melting occurs.

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.

Determination of Solubility (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent.

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved flavone in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa (UV-Vis Spectrophotometry)

Principle: The acid dissociation constant (pKa) can be determined by measuring the change in the UV-Vis absorbance spectrum of the compound at different pH values. The ionization of the hydroxyl group will cause a shift in the wavelength of maximum absorbance (λmax).

Procedure:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Aliquots of this stock solution are then added to a series of buffer solutions with a range of known pH values.

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength is plotted against the pH. The pKa is the pH at which half of the compound is in its ionized form, which can be determined from the inflection point of the resulting sigmoidal curve.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an antifungal agent. Furthermore, the activities of structurally similar flavonoids provide insights into its potential mechanisms of action in other therapeutic areas.

Antifungal Activity

This compound has been shown to be effective against Candida albicans.[3] Its mechanism of action involves two key strategies:

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. By inhibiting its synthesis, the flavone disrupts membrane integrity, leading to fungal cell death.[3][4]

-

Inhibition of Drug Efflux Pumps: Candida albicans can develop drug resistance by actively pumping out antifungal agents. This flavone has been shown to inhibit these efflux pumps, thereby increasing the intracellular concentration of the antifungal agent and enhancing its efficacy.[3][4]

Caption: Antifungal mechanism of this compound.

Potential Anti-inflammatory and Anticancer Activity

While direct studies on the anti-inflammatory and anticancer activities of this compound are limited, extensive research on structurally similar flavonoids suggests potential involvement of key signaling pathways such as NF-κB and MAPK.[5] These pathways are central to the regulation of inflammation and cell proliferation. Furthermore, many flavonoids are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[6][7]

Caption: Hypothesized signaling pathways for this compound.

Conclusion

This compound presents as a promising natural compound with demonstrated antifungal activity and potential for broader therapeutic applications, including anti-inflammatory and anticancer effects. This guide provides a foundational understanding of its physicochemical properties and outlines methodologies for its further investigation. The elucidation of its precise mechanisms of action through dedicated studies on its interaction with cellular signaling pathways will be crucial for realizing its full therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 5,6-DIHYDROXY-7-METHOXYFLAVONE | 29550-13-8 [m.chemicalbook.com]

- 3. Isolation and characterization of an antifungal compound 5-hydroxy-7,4’-dimethoxyflavone from Combretum zeyheri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Hydroxy-7,4'-dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 5-Hydroxy-7,4'-dimethoxyflavone, a naturally occurring flavone with potential applications in drug development. This document outlines the key spectroscopic data and detailed experimental protocols relevant to its analysis, serving as a comprehensive resource for researchers in the field.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, also known as Apigenin-4',7-dimethyl ether or Genkwanin 4'-methyl ether.

UV-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) | Reference |

| Methanol | 273, 301, 324 | [1] |

Infrared (IR) Spectroscopy

| Medium | νmax (cm⁻¹) | Assignment | Reference |

| Nujol | 1665 | C=O (chelated) | [1] |

| 1605 | Aromatic C=C | [1] | |

| 1585 | Aromatic C=C | [1] | |

| 1270 | C-O (ether) | [1] | |

| 1165 | C-O (ether) | [1] | |

| KBr | 3448 | O-H | |

| 1640 | C=O (chelated) | ||

| 1604, 1508 | Aromatic C=C | ||

| 1246, 1162 | C-O (ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.3.1. ¹H-NMR Spectroscopy

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| CDCl₃ | 12.81 | s | - | 5-OH | |

| 7.85 | d | 8.8 | H-2', H-6' | ||

| 7.02 | d | 8.8 | H-3', H-5' | ||

| 6.58 | s | - | H-3 | ||

| 6.49 | d | 2.4 | H-8 | [1] | |

| 6.37 | d | 2.4 | H-6 | [1] | |

| 3.90 | s | - | 4'-OCH₃ | [1] | |

| 3.89 | s | - | 7-OCH₃ | [1] |

1.3.2. ¹³C-NMR Spectroscopy

| Solvent | Chemical Shift (δ, ppm) | Assignment |

| CDCl₃ | 182.45 | C-4 |

| 165.43 | C-7 | |

| 164.02 | C-4' | |

| 162.60 | C-2 | |

| 162.19 | C-9 | |

| 157.70 | C-5 | |

| 128.04 | C-2', C-6' | |

| 123.57 | C-1' | |

| 114.50 | C-3', C-5' | |

| 105.56 | C-10 | |

| 104.35 | C-3 | |

| 98.04 | C-6 | |

| 92.62 | C-8 | |

| 55.79 | 7-OCH₃ | |

| 55.53 | 4'-OCH₃ |

Mass Spectrometry (MS)

| Ionization Mode | m/z | Interpretation | Reference |

| EI-MS | 298 | [M]⁺ | [1] |

| 269 | [M-CHO]⁺ | [1] | |

| 255 | [M-CH₃-CO]⁺ | [1] | |

| 166 | [1] | ||

| 138 | [1] | ||

| 135 | [1] | ||

| 132 | [1] |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

UV-Visible Spectroscopy

-

Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is further diluted to obtain a working solution with an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is allowed to warm up for at least 30 minutes to ensure lamp stability.

-

Measurement: A quartz cuvette is filled with the solvent to record a baseline correction. The spectrum of the sample solution is then recorded over a wavelength range of 200-500 nm.

Infrared Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Measurement: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample spectrum is then collected, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the flavone is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Measurement:

-

¹H-NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C-NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are performed to aid in the complete and unambiguous assignment of proton and carbon signals.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.

-

Measurement: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and analyze the resulting fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a flavonoid compound.

Caption: General experimental workflow for spectroscopic characterization.

Signaling Pathways Modulated by Flavonoids

Flavonoids, including this compound, are known to modulate various intracellular signaling pathways, which is a key aspect of their potential therapeutic effects. The diagram below illustrates a simplified overview of some key pathways.

Caption: Simplified overview of signaling pathways modulated by flavonoids.

References

1H and 13C NMR spectral data of 5-Hydroxy-7,4'-dimethoxyflavone

An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of 5-Hydroxy-7,4'-dimethoxyflavone

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for this compound, a significant flavone derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a comprehensive resource for the identification and characterization of this compound.

Introduction to this compound

This compound, also known as Acacetin 7-methyl ether or Genkwanin 4'-methyl ether, is a naturally occurring O-methylated flavone. It is found in various plants, including those of the Thymus genus. Flavonoids are a class of polyphenolic secondary metabolites in plants with a wide range of biological activities. The structural elucidation of these compounds is crucial for understanding their structure-activity relationships, and NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the ¹H and ¹³C NMR spectral data which are fundamental for the unambiguous identification of this compound.

1H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The data presented below was obtained in deuterated chloroform (CDCl₃) at 400 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 12.80 | s | - | 1H | 5-OH |

| 7.85 | d | 9.3 | 2H | H-2', H-6' |

| 7.02 | d | 9.3 | 2H | H-3', H-5' |

| 6.58 | s | - | 1H | H-3 |

| 6.49 | d | 2.4 | 1H | H-8 |

| 6.37 | d | 2.4 | 1H | H-6 |

| 3.90 | s | - | 3H | 4'-OCH₃ |

| 3.89 | s | - | 3H | 7-OCH₃ |

13C NMR Spectral Data

Despite a thorough search of the available literature, the complete ¹³C NMR spectral data for this compound with full assignments could not be located. While NMR data for structurally similar flavonoids are available, providing estimated values would not meet the standards of accuracy required for this technical guide. Researchers requiring this data are advised to acquire it experimentally.

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of NMR data for flavonoids, based on common practices in the field.

4.1 Sample Preparation

A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

4.2 NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.

-

¹³C NMR Spectroscopy: One-dimensional carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger spectral width (around 220 ppm) is used. Due to the low natural abundance of ¹³C, a significantly larger number of scans is required compared to ¹H NMR.

-

2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is often employed. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

-

Molecular Structure and NMR Correlation

The following diagram illustrates the structure of this compound with the standard numbering system used for flavonoids. This numbering is essential for the correct assignment of NMR signals.

Figure 1. Structure of this compound with atom numbering.

Conceptual Workflow for NMR Data Analysis

The logical flow for the structural elucidation of a flavonoid like this compound using NMR spectroscopy is outlined below.

Figure 2. Conceptual workflow for NMR-based structural elucidation.

References

Biosynthesis pathway of 5-Hydroxy-7,4'-dimethoxyflavone in plants

An In-depth Technical Guide to the Biosynthesis of 5-Hydroxy-7,4'-dimethoxyflavone in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, a methylated flavone with noted antifungal properties.[1][2] Flavonoids are a vast group of plant secondary metabolites derived from the phenylpropanoid pathway, known for their diverse biological activities and roles in plant defense and development.[3][4][5] Methylation, catalyzed by O-methyltransferases (OMTs), is a crucial modification that can enhance the bioavailability, metabolic stability, and biological efficacy of flavonoids.[6][7][8] This document details the enzymatic steps from primary metabolites to the final product, presents available quantitative data, outlines relevant experimental protocols, and illustrates the core pathway and workflows using diagrams.

Core Biosynthetic Pathway

The formation of this compound is a multi-step process that originates from the shikimate and phenylpropanoid pathways.[3][9] The pathway can be divided into three principal stages:

-

General Phenylpropanoid Pathway : The synthesis of the key precursor, p-Coumaroyl-CoA, from the amino acid L-phenylalanine.[9][10]

-

Core Flavonoid Skeleton Formation : The assembly of the flavanone backbone and its subsequent conversion to a flavone.

-

Tailoring Reactions : Specific O-methylation events that yield the final product.

The central pathway begins with L-phenylalanine, which is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[3][11]

The pathway then enters the flavonoid-specific branch:

-

Chalcone Synthase (CHS) , a key rate-limiting enzyme, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.[11][12]

-

Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone intermediate, (2S)-Naringenin (5,7,4'-trihydroxyflavanone).[12][13]

-

Flavone Synthase (FNS) introduces a critical double bond between the C2 and C3 positions of the C-ring, converting the flavanone naringenin into the flavone Apigenin (5,7,4'-trihydroxyflavone).[12][14] FNS exists in two main forms: FNSI, a soluble dioxygenase, and FNSII, a cytochrome P450-dependent monooxygenase (CYP93B subfamily), which is more widely distributed in higher plants.[11][12]

-

O-Methyltransferases (OMTs) catalyze the final tailoring steps. Apigenin undergoes two sequential methylation reactions. The order of these reactions can vary depending on the substrate specificity of the OMTs present in the plant species.[6]

-

A Flavonoid 7-O-methyltransferase (F7OMT) transfers a methyl group to the 7-hydroxyl group.

-

A Flavonoid 4'-O-methyltransferase (F4'OMT) transfers a methyl group to the 4'-hydroxyl group.

-

The complete biosynthetic route is illustrated below.

Caption: General biosynthetic pathway leading to this compound.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of flavonoid biosynthesis is determined by the kinetic properties of the enzymes involved. While specific data for the enzymes leading to this compound are not fully characterized in a single system, the following table summarizes representative kinetic parameters for the key enzyme classes from various plant sources. This serves as a comparative reference for understanding pathway flux.

| Enzyme Class | Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| CHS | Medicago sativa | p-Coumaroyl-CoA | 1.8 | 1.7 | [11] |

| Malonyl-CoA | 31 | - | [11] | ||

| CHI | Medicago sativa | Naringenin Chalcone | 30 | 1100 | [12] |

| FNSII | Gerbera hybrida | Naringenin | 2.5 | 0.03 | [11] |

| Eriodictyol | 1.9 | 0.02 | [11] | ||

| OMT | Oryza sativa (ROMT-9) | Luteolin | 11.2 | 0.23 | [15] |

| OMT | Perilla frutescens (PfOMT3) | Naringenin | 13.9 | - | [8] |

| Apigenin | 16.2 | - | [8] | ||

| Kaempferol | 46.1 | - | [8] |

Note: The data presented are from various sources and for enzymes that may have different substrate specificities than those strictly involved in this compound synthesis.

Experimental Protocols

Elucidating a biosynthetic pathway requires a combination of analytical chemistry, molecular biology, and biochemistry. Below are detailed protocols for key experiments.

Protocol 1: Extraction and Quantification of Flavonoids from Plant Tissue

This protocol describes a general method for extracting and analyzing flavonoids like this compound from a plant source, such as Combretum zeyheri leaves.[1]

1. Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen or lyophilize.

-

Grind the tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

-

Suspend the powdered tissue (e.g., 1 gram) in a solvent (e.g., 10 mL of 80% methanol or ethyl acetate).[1][16]

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge at 10,000 x g for 15 minutes to pellet the debris.

-

Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

Evaporate the solvent under reduced pressure (rotary evaporator) to yield a crude extract.

3. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[17]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient might be: 5% B to 95% B over 40 minutes.[17]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan from 200-400 nm; quantify at the absorbance maximum for the compound (typically ~340 nm for flavones).

-

Procedure:

-

Redissolve the dried crude extract in a known volume of methanol.

-

Filter the sample through a 0.45 µm syringe filter before injection.[17]

-

Prepare a standard curve using a purified reference standard of this compound.

-

Inject the sample onto the HPLC system.

-

Identify the peak corresponding to the target compound by comparing its retention time and UV spectrum with the reference standard.

-

Quantify the amount of the compound in the sample by integrating the peak area and comparing it to the standard curve.[18][19]

-

Protocol 2: Functional Characterization of a Candidate O-Methyltransferase (OMT)

This protocol outlines the workflow for identifying and functionally validating a candidate OMT gene involved in the biosynthesis.

Caption: A typical workflow for the functional characterization of a candidate enzyme.

Detailed Steps for In Vitro Enzyme Assay (Step 6):

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a total volume of 100 µL:

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 30-60 minutes.

-

Prepare a negative control reaction without the enzyme or without SAM.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding 20 µL of 5 M HCl.

-

Extract the flavonoid products by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper organic layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

-

Analysis (Step 7):

-

Redissolve the dried residue in 50 µL of methanol.

-

Analyze the sample using HPLC or LC-MS as described in Protocol 1.

-

Compare the products from the enzymatic reaction to authentic standards (if available) or identify them based on their mass-to-charge ratio and fragmentation pattern in MS/MS analysis. The product should show a mass increase of 14 Da (for one methylation) or 28 Da (for two methylations) compared to the substrate.

-

References

- 1. Isolation and characterization of an antifungal compound this compound from Combretum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 6. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. maxapress.com [maxapress.com]

- 8. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bioone.org [bioone.org]

- 11. benchchem.com [benchchem.com]

- 12. The Flavonoid Biosynthesis Network in Plants [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytochrome P450 93G1 Is a Flavone Synthase II That Channels Flavanones to the Biosynthesis of Tricin O-Linked Conjugates in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of hydroxylated polymethoxyflavones by high‐performance liquid chromatography [ouci.dntb.gov.ua]

In Silico Prediction of 5-Hydroxy-7,4'-dimethoxyflavone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxy-7,4'-dimethoxyflavone, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in silico methodologies utilized to predict its bioactivity, offering a cost-effective and efficient approach to explore its pharmacological profile. By leveraging computational tools, this document outlines the predicted bioactivities, details the underlying signaling pathways, provides standardized experimental protocols for in silico analysis, and presents predictive data based on its structural analogues. This guide serves as a foundational resource for researchers and professionals in drug discovery to accelerate the investigation of this compound as a potential therapeutic agent.

Introduction to this compound

This compound belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone. Its chemical structure features a hydroxyl group at the C5 position and methoxy groups at the C7 and C4' positions. These structural attributes are crucial in determining its physicochemical properties and biological activities. In silico analysis of flavonoids like this compound allows for the early-stage prediction of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their potential interactions with biological targets.

Predicted Bioactivities and Therapeutic Potential

Based on the known biological activities of structurally similar flavonoids and preliminary in silico assessments, this compound is predicted to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Anti-Inflammatory Activity

Many flavonoids are known to possess potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In silico studies on analogous compounds suggest that this compound likely interferes with the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

Anticancer Activity

The anticancer potential of flavonoids is well-documented, and in silico predictions for related compounds suggest that this compound may exert cytotoxic effects on various cancer cell lines. This is potentially mediated through the inhibition of pro-survival signaling pathways like PI3K/Akt, induction of apoptosis, and cell cycle arrest.

Neuroprotective Effects

In silico target prediction models for the closely related 5,7-dimethoxyflavone have identified potential interactions with targets involved in neuroinflammation and neurotransmission, suggesting a neuroprotective role. These targets include GABA receptors and serotonin receptors.

Quantitative Data Presentation

The following tables summarize the predicted physicochemical properties, drug-likeness, and potential biological targets of this compound and its close analogue, 5,7-dimethoxyflavone. This data is essential for evaluating its potential as a drug candidate.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Value | Prediction Tool/Method |

| Molecular Formula | C₁₇H₁₄O₅ | - |

| Molecular Weight | 298.29 g/mol | - |

| LogP | 3.1 | SwissADME |

| Topological Polar Surface Area (TPSA) | 75.98 Ų | SwissADME |

| Number of Hydrogen Bond Donors | 1 | SwissADME |

| Number of Hydrogen Bond Acceptors | 5 | SwissADME |

| Lipinski's Rule of Five Violations | 0 | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

Table 2: Predicted ADMET Profile of this compound

| Parameter | Prediction | Confidence | Prediction Tool |

| GI Absorption | High | High | SwissADME |

| BBB Permeant | Yes | Moderate | SwissADME |

| P-gp Substrate | No | Moderate | SwissADME |

| CYP1A2 Inhibitor | Yes | High | SwissADME |

| CYP2C9 Inhibitor | Yes | High | SwissADME |

| CYP2C19 Inhibitor | Yes | High | SwissADME |

| CYP2D6 Inhibitor | No | Moderate | SwissADME |

| CYP3A4 Inhibitor | Yes | High | SwissADME |

| Skin Sensitization | Low | Low | pkCSM |

| Ames Toxicity | No | Moderate | pkCSM |

Table 3: Predicted Protein Targets and Binding Affinities for 5,7-dimethoxyflavone (as a predictive analogue)

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | In Silico Method | Predicted Bioactivity | Reference |

| GABRA1 | 6X3X | -9.4 | Molecular Docking | Neuroprotection | [1] |

| GABRG2 | 6X3X | -9.4 | Molecular Docking | Neuroprotection | [1] |

| 5-HT2A | 7WC8 | -8.5 | Molecular Docking | Neuroprotection | [1] |

| IGF1R | 5FXS | -7.9 | Molecular Docking | Neuroprotection | [1] |

| 5-HT2C | 6BQH | -8.2 | Molecular Docking | Neuroprotection | [1] |

| COX-2 | 5F1A | -8.1 | Molecular Docking | Anti-inflammatory, Anticancer | [2] |

| NOS2 | 4NOS | -7.5 | Molecular Docking | Anti-inflammatory, Anticancer | [2] |

Experimental Protocols for In Silico Prediction

This section details the methodologies for key in silico experiments to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atomic charges.

-

-

Protein Preparation:

-

Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and existing ligands from the protein structure.

-

Add polar hydrogen atoms and assign atomic charges.

-

Define the binding site based on the co-crystallized ligand or using a binding site prediction tool.

-

-

Docking Simulation:

-

Use molecular docking software (e.g., AutoDock Vina, Glide, GOLD).

-

Generate a grid box around the defined binding site.

-

Perform the docking simulation to generate multiple binding poses of the ligand.

-

-

Analysis of Results:

-

Rank the docking poses based on their binding affinity scores.

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked pose.

-

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-like properties of a compound.

Protocol:

-

Input Molecular Structure:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

-

-

Utilize Web-Based Tools:

-

Submit the molecular structure to freely available web servers such as SwissADME, pkCSM, or vNN-ADMET.

-

-

Analyze Predicted Properties:

-

Absorption: Evaluate parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.

-

Distribution: Assess plasma protein binding and volume of distribution.

-

Metabolism: Predict inhibition or substrate activity for Cytochrome P450 (CYP) enzymes.

-

Excretion: Estimate clearance and half-life.

-

Toxicity: Predict potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

-

Predicted Modulation of Signaling Pathways

The predicted bioactivities of this compound are likely mediated through its interaction with key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Flavonoids can inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Aberrant activation of this pathway is common in cancer. Flavonoids can inhibit PI3K/Akt signaling, leading to apoptosis and reduced cell proliferation.[3]

MAPK Signaling Pathway

The MAPK cascade is involved in various cellular processes, including inflammation, proliferation, and apoptosis. Flavonoids can modulate MAPK signaling, contributing to their anti-inflammatory and anticancer effects.

Conclusion

The in silico prediction of bioactivity is an invaluable tool in modern drug discovery, providing a rapid and cost-effective means to assess the therapeutic potential of novel compounds. For this compound, computational analyses, supported by data from structurally related flavonoids, suggest a promising pharmacological profile with potential anti-inflammatory, anticancer, and neuroprotective activities. The predicted modulation of key signaling pathways, including NF-κB, PI3K/Akt, and MAPK, provides a mechanistic basis for these effects. The detailed protocols and predictive data presented in this technical guide offer a solid foundation for further in vitro and in vivo studies to validate these findings and accelerate the development of this compound as a potential therapeutic agent.

References

- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring 5,7-dimethoxyflavone from Piper ornatum as a novel anti-breast cancer candidate: insights from in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Screening of 5-Hydroxy-7,4'-dimethoxyflavone's Antioxidant Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a preliminary assessment of the antioxidant activity of 5-Hydroxy-7,4'-dimethoxyflavone. Direct quantitative data on the free-radical scavenging capacity of this specific flavonoid is limited in current scientific literature. However, initial studies indicate it may possess some antioxidant-related properties through the inhibition of antioxidant enzymes. To provide a comprehensive preliminary screening, this document presents detailed data and methodologies for its close structural analogue, acacetin (5,7-dihydroxy-4'-methoxyflavone). Acacetin has demonstrated notable antioxidant effects, primarily through the activation of the Nrf2 signaling pathway. The experimental protocols and data summarized herein offer a foundational framework for initiating further research into the antioxidant potential of this compound.

Introduction

Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound, also known by its synonyms 4'-Methoxytectochrysin, Acacetin 7-methyl ether, Apigenin 4',7-dimethyl ether, and Genkwanin 4'-methyl ether, is a specific flavone whose antioxidant potential is not yet extensively characterized. Preliminary studies suggest that while its direct radical scavenging activity may be limited, it can influence cellular antioxidant systems. For instance, one study noted that it exhibited the "poorest antioxidant activity" among a selection of flavonoids, though quantitative data were not provided[1]. Another study demonstrated its ability to inhibit antioxidant enzymes at a concentration of 5 μM[2].

Given the scarcity of direct data, this guide focuses on the antioxidant profile of the structurally similar flavonoid, acacetin. Acacetin (5,7-dihydroxy-4'-methoxyflavone) shares the core flavone structure with a methoxy group at the 4'-position but possesses a hydroxyl group at the 7-position instead of a methoxy group. This difference in structure can influence antioxidant activity. This guide will present available quantitative data for acacetin, detail relevant experimental protocols, and visualize key signaling pathways to provide a robust starting point for the investigation of this compound.

Quantitative Antioxidant Activity Data

Table 1: In Vitro Antioxidant Activity of Acacetin (5,7-dihydroxy-4'-methoxyflavone)

| Assay | Test Compound | IC50 Value | Reference Compound | IC50 Value |

| DPPH Radical Scavenging | Acacetin | Higher than Isoginkgetin | Luteolin | 2.10 µg/mL[3] |

| Quercetin | 1.84 µg/mL[3] | |||

| ABTS Radical Scavenging | Acacetin | Higher than Isoginkgetin | Luteolin | 0.59 µg/mL[3] |

| Quercetin | 0.82 µg/mL[3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater antioxidant potency.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed for the preliminary screening of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Materials:

-

This compound (or analogue)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Positive control (e.g., Ascorbic acid, Trolox, Quercetin)

-

96-well microplate

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. For the blank, add 100 µL of the solvent (e.g., methanol) to 100 µL of the sample dilution. For the control, add 100 µL of the DPPH working solution to 100 µL of the solvent.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with a maximum absorbance at 734 nm. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to its colorless neutral form.

Materials:

-

This compound (or analogue)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of the test compound and positive control as described for the DPPH assay.

-

Reaction Mixture: In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.

-

Incubation: Incubate the microplate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro antioxidant assays described above.

References

Initial Cytotoxicity Screening of 5-Hydroxy-7,4'-dimethoxyflavone on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of the flavonoid 5-Hydroxy-7,4'-dimethoxyflavone against various cancer cell lines. This document details the experimental protocols for key cytotoxicity assays, summarizes available quantitative data for structurally related compounds, and visualizes the key signaling pathways implicated in the anti-cancer activity of this class of compounds.

Data Presentation: Cytotoxicity of Structurally Related Flavones

| Compound | Cancer Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |

| 5,7-dimethoxyflavone | HepG2 | Liver Carcinoma | MTT | 48 | 25 | [1][2] |

| 5-Hydroxy-7-methoxyflavone | HCT-116 | Colon Carcinoma | MTT | 24 | Dose-dependent cytotoxicity observed at 25, 50, and 100 µM | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of flavone cytotoxicity are provided below.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare various concentrations of this compound in a culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

b) Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

-

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of this compound for the desired duration.

-

Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature, protected from light.

-

Add the stop solution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Apoptosis Assays

a) DAPI (4',6-diamidino-2-phenylindole) Staining

DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells.

-

Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining.

-

Protocol:

-

Culture cells on coverslips in a multi-well plate and treat them with the test compound.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash again with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash with PBS.

-

Stain the cells with a DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Visualize the nuclei under a fluorescence microscope.

-

b) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell.

-

Protocol:

-

Treat cells with the test compound.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Protocol:

-

Treat cells with the test compound and lyse them to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: A flowchart illustrating the key steps in the in vitro cytotoxicity screening of a test compound.

Signaling Pathways Potentially Modulated by this compound

Based on studies of structurally similar flavonoids, this compound is anticipated to induce cytotoxicity in cancer cells through the modulation of several key signaling pathways, primarily revolving around the induction of apoptosis and cell cycle arrest.

1. Intrinsic Apoptosis Pathway

Caption: The intrinsic apoptosis pathway potentially activated by this compound.

2. Cell Cycle Arrest Pathway

Caption: The proposed mechanism of G1/S cell cycle arrest induced by this compound.

References

- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

Unveiling the Molecular Architecture: A Theoretical Exploration of 5-Hydroxy-7,4'-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of the molecular structure of 5-Hydroxy-7,4'-dimethoxyflavone, a naturally occurring flavonoid of significant interest in medicinal chemistry. While direct, comprehensive theoretical studies on this specific flavone are not extensively published, this document synthesizes available data from closely related analogs and outlines established computational methodologies to provide a robust predictive model of its structural and electronic properties. By examining the theoretical underpinnings of its molecular geometry, vibrational modes, and electronic transitions, we can gain valuable insights for structure-activity relationship (SAR) studies and rational drug design.

Predicted Molecular Geometry

The three-dimensional structure of a molecule is fundamental to its biological activity. Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry of flavonoids. For this compound, the core flavone structure consists of a chromone ring (A and C rings) and a B ring attached at the 2-position.

An intramolecular hydrogen bond is anticipated between the 5-hydroxyl group and the carbonyl oxygen at position 4. This interaction is a hallmark of 5-hydroxyflavones and significantly influences the planarity and electronic properties of the A and C rings. The dihedral angle between the chromone ring and the 4'-methoxyphenyl B ring is a critical parameter, affecting the molecule's overall conformation and its interaction with biological targets.

The following diagram illustrates the fundamental structure and atom numbering scheme for this compound, which serves as a basis for the discussion of its structural parameters.

Identifying Potential Protein Targets of 5-Hydroxy-7,4'-dimethoxyflavone: A Technical Guide to Molecular Docking

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-7,4'-dimethoxyflavone, a naturally occurring flavonoid, has demonstrated a range of biological activities including antimicrobial, anti-allergic, cytotoxic, hypolipidemic, and insulinotropic effects[1]. These diverse bioactivities suggest that it may interact with multiple protein targets within the cell, making it a promising candidate for drug development. This technical guide outlines a comprehensive in-silico approach using molecular docking to identify and characterize potential protein targets of this compound. The methodologies detailed herein provide a framework for virtual screening, molecular docking simulations, and post-docking analysis to elucidate the compound's mechanism of action and discover novel therapeutic applications.

Introduction to this compound and Molecular Docking

This compound belongs to the flavonoid class of polyphenolic compounds, which are widely distributed in plants. Flavonoids are known to modulate various signaling pathways and have garnered significant interest in drug discovery for their therapeutic potential. The diverse biological effects of this compound suggest its interaction with multiple molecular targets. Identifying these protein targets is crucial for understanding its pharmacological mechanisms and for the rational design of more potent and specific derivatives.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[2]. In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein[3][4]. This in-silico approach accelerates the drug discovery process by enabling the screening of large libraries of compounds against potential protein targets in a time and cost-effective manner[5].

Experimental Workflow for Target Identification

The identification of potential protein targets for this compound through molecular docking involves a multi-step computational workflow. This process begins with the preparation of the ligand and a library of potential protein targets, followed by virtual screening and detailed molecular docking studies, and concludes with post-docking analysis and validation.

Detailed Methodologies

Ligand Preparation

The three-dimensional (3D) structure of this compound is the starting point for molecular docking studies.

-

Structure Retrieval: The 2D structure of this compound can be obtained from chemical databases like PubChem or ChEMBL.

-

3D Conversion and Energy Minimization: The 2D structure is then converted to a 3D structure using software like Avogadro or ChemDraw. Subsequently, energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation of the ligand. This step is crucial for accurate docking results.

Protein Target Preparation

A library of potential protein targets is required for virtual screening.

-

Database Selection: The Protein Data Bank (PDB) is the primary repository for 3D structures of proteins and other macromolecules[3]. A curated subset of the PDB can be used as the target library.

-

Protein Preparation: The downloaded protein structures need to be prepared for docking. This typically involves:

-

Removing water molecules and other heteroatoms.

-

Adding hydrogen atoms.

-

Assigning protonation states to amino acid residues at a physiological pH.

-

Repairing any missing residues or atoms.

-

Energy minimization of the protein structure to relieve any steric clashes.

-

Software such as AutoDockTools, Chimera, or Maestro can be used for this purpose[6][7].

-

Virtual Screening and Molecular Docking

Virtual screening, specifically reverse docking, is employed to dock the prepared ligand against a library of potential protein targets to identify those with high binding affinities[4].

-

Binding Site Identification: For each protein target, the binding site (or "pocket") needs to be defined. This can be based on the location of a known co-crystallized ligand or predicted using binding site prediction algorithms[3].

-

Docking Algorithm: Various docking programs are available, each with its own search algorithm and scoring function. Commonly used software includes AutoDock, AutoDock Vina, and Glide[3][6][8][9]. The search algorithm explores the conformational space of the ligand within the binding site to generate various binding poses[9].

-

Scoring Function: The scoring function estimates the binding affinity for each pose, typically expressed as a docking score in kcal/mol[4]. A lower (more negative) docking score generally indicates a more favorable binding interaction.

Post-Docking Analysis

-

Ranking and Hit Selection: The protein targets are ranked based on their docking scores. A threshold is typically set to select the top-ranking "hits" for further analysis.

-

Interaction Analysis: The binding mode of this compound within the binding pocket of the hit proteins is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-